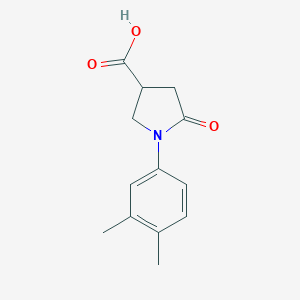

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRNFDPKXYNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389304 | |

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-65-7 | |

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust synthetic protocol and expected characterization data based on established methodologies for structurally analogous compounds. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in various biologically active molecules, exhibiting potential analgesic, antihypoxic, antimicrobial, and anticancer properties.[1][2][3] This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound for potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through a one-pot condensation reaction between 3,4-dimethylaniline and itaconic acid. This method is a common and effective way to produce various 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2]

Proposed Synthetic Pathway

The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Caption: Proposed synthesis of the target compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of similar compounds.[1][2][4]

Materials:

-

3,4-Dimethylaniline

-

Itaconic acid

-

Water or a high-boiling point solvent (e.g., acetic acid)[1]

-

Hydrochloric acid (for workup)

-

Sodium carbonate solution (for workup)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3,4-dimethylaniline and itaconic acid.

-

The reaction can be performed solvent-free by heating the mixture to 140–165 °C.[1] Alternatively, a high-boiling solvent such as water or acetic acid can be used, and the mixture is refluxed for several hours.[2][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If performed solvent-free, dissolve the resulting solid in a suitable solvent.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods. The expected data presented below are based on the known spectral characteristics of the 5-oxopyrrolidine-3-carboxylic acid core and substituted aromatic rings.[4][5][6]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons (COCH₂, CH, and NCH₂) are expected in the range of 2.5-4.0 ppm.[5][6] A broad singlet for the carboxylic acid proton should appear downfield (>10 ppm).[5] Aromatic protons of the 3,4-dimethylphenyl group will be observed in the aromatic region (around 7.0-7.5 ppm), and two singlets for the two methyl groups will be present in the aliphatic region (around 2.2-2.4 ppm). |

| ¹³C NMR | Carbonyl carbons of the lactam and carboxylic acid are expected to resonate at approximately 172 ppm and 174 ppm, respectively.[6] The aliphatic carbons of the pyrrolidinone ring should appear between 33-51 ppm.[6] Aromatic carbons will be observed in the typical range of 115-140 ppm, and the methyl carbons will be seen around 20 ppm. |

| IR (KBr) | A broad absorption band for the O-H stretch of the carboxylic acid is expected around 3300-2500 cm⁻¹. Two distinct carbonyl stretching bands for the lactam and carboxylic acid should be visible around 1700 cm⁻¹ and 1650 cm⁻¹, respectively.[6] |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₃H₁₅NO₃, MW: 233.26 g/mol ) should be observed. |

Characterization Workflow

The following workflow outlines the steps for the comprehensive characterization of the synthesized compound.

Caption: Workflow for compound characterization.

Potential Biological Significance

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess a range of biological activities.[1] Compounds with an aromatic substituent at the 1-position have shown notable analgesic effects.[1] Furthermore, various derivatives have been investigated for their antimicrobial and anticancer properties.[2][3] The introduction of the 3,4-dimethylphenyl group may modulate the biological activity of the parent scaffold, making this compound a compound of interest for further pharmacological evaluation.

Potential Signaling Pathways for Investigation

Given the reported anticancer and anti-inflammatory activities of similar compounds, initial biological screening could focus on pathways related to cell proliferation and inflammation.

Caption: Potential biological pathways for investigation.

This technical guide provides a starting point for the synthesis and characterization of this compound. The outlined protocols and expected data are based on well-established chemical principles and literature precedents for analogous compounds. Further experimental work is necessary to confirm these predictions and to fully elucidate the physicochemical properties and biological activities of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

An In-Depth Technical Guide on the Physicochemical Properties of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel organic compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While experimentally determined data for certain parameters remain to be fully elucidated, this document consolidates available information from computational predictions and provides context through comparative data from structurally related analogs. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters, offering a foundational framework for researchers engaged in the synthesis, characterization, and potential application of this and similar molecules. A logical workflow for the systematic physicochemical characterization of a new chemical entity is also presented.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and materials science. The N-aryl substitution with a 3,4-dimethylphenyl group and the presence of a carboxylic acid moiety suggest potential for diverse biological activities and applications as a building block in organic synthesis. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological contexts, as well as its solubility and stability for formulation and manufacturing purposes.

Core Physicochemical Properties

The following tables summarize the available identifying and physicochemical data for this compound. It is important to note that while some data is derived from predictive models, it serves as a valuable starting point for experimental verification.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63674-65-7 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 535.2 °C at 760 mmHg | Computationally predicted. |

| LogP | 1.80590 | Computationally predicted; indicates moderate lipophilicity. |

Table 3: Physicochemical Data of Structurally Related Compounds

To provide context in the absence of complete experimental data for the target compound, the following table presents the melting points of several analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids.

| Compound | Melting Point (°C) |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 140–141 °C[1] |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 224–225 °C[2] |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | 98–99 °C[3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable to organic carboxylic acids like the title compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarity should be used (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

To a known volume (e.g., 1 mL) of each solvent in a separate vial, a small, accurately weighed amount of the compound is added.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period at a controlled temperature (typically ambient).

-

Visual observation is made to determine if the solid has dissolved.

-

If the compound dissolves, further weighed portions are added incrementally until saturation is reached.

-

-

Quantification: For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). Solubility is typically expressed in mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low) to a known concentration.

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.

-

Analysis: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has synthesized the currently available physicochemical information for this compound and provided standardized protocols for the experimental determination of its key properties. While predicted values offer initial guidance, rigorous experimental work as outlined herein is essential for a complete and accurate characterization. The presented workflow provides a systematic approach for researchers to undertake such characterization, which is fundamental for the rational design and development of new chemical entities in various scientific disciplines. Further research to obtain experimental data for this compound is highly encouraged to validate and expand upon the information presented in this guide.

References

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"

Predicted Spectroscopic Data

Due to the absence of experimental spectra, the following data has been predicted based on the chemical structure of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These predictions are intended to provide an approximation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. Predictions are based on computational models and may vary from experimental values.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 3H |

| Pyrrolidine Ring (-CH-) | 3.5 - 3.8 | Multiplet | 1H |

| Pyrrolidine Ring (-CH₂-N) | 3.8 - 4.2 | Multiplet | 2H |

| Pyrrolidine Ring (-CH₂-CO) | 2.7 - 3.0 | Multiplet | 2H |

| Methyl (Ar-CH₃) | 2.2 - 2.3 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 173 - 176 |

| Lactam Carbonyl (-C=O) | 171 - 174 |

| Aromatic (Ar-C) | 125 - 140 |

| Pyrrolidine Ring (-CH-) | 35 - 40 |

| Pyrrolidine Ring (-CH₂-N) | 50 - 55 |

| Pyrrolidine Ring (-CH₂-CO) | 33 - 38 |

| Methyl (Ar-CH₃) | 19 - 21 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| Lactam C=O Stretch | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| [M]+ (Molecular Ion) | m/z 233 |

| Key Fragment Ions | m/z 188 ([M-COOH]⁺), m/z 132 ([C₉H₁₀N]⁺), m/z 105 ([C₇H₇N]⁺) |

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound. These are generalized procedures and may require optimization.

Synthesis of this compound

This synthesis is based on the aza-Michael addition of 3,4-dimethylaniline to itaconic acid.[1]

-

Materials:

-

3,4-Dimethylaniline

-

Itaconic acid

-

Water or a high-boiling point solvent (e.g., acetic acid)[2]

-

Hydrochloric acid (for purification)

-

Sodium hydroxide (for purification)

-

-

Procedure:

-

A mixture of 3,4-dimethylaniline and a slight molar excess of itaconic acid is prepared.

-

The mixture is heated in water or another suitable solvent at reflux for several hours.[3] The reaction can also be performed neat by heating the reactants together at a high temperature (e.g., 140-165 °C).[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product may precipitate.

-

The crude product is collected by filtration.

-

Purification is achieved by dissolving the solid in an aqueous sodium hydroxide solution, followed by filtration to remove any insoluble impurities. The filtrate is then acidified with hydrochloric acid to precipitate the pure carboxylic acid.[3]

-

The purified product is filtered, washed with water, and dried under vacuum.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

-

-

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

-

Visualizations

Synthetic Pathway

References

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This document provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a synthetic organic compound belonging to the class of pyrrolidinones. Its chemical structure is characterized by a 5-oxopyrrolidine ring substituted at the nitrogen atom with a 3,4-dimethylphenyl group and at the 3-position with a carboxylic acid group.

| Property | Value | Source |

| CAS Number | 63674-65-7 | [1][2] |

| Molecular Formula | C13H15NO3 | [2] |

| Molecular Weight | 233.26 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis and Experimental Protocol

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, including the title compound, is commonly achieved through the reaction of a primary amine with itaconic acid.[3][4] This reaction proceeds via a Michael addition followed by a cyclizing condensation.

The logical workflow for the synthesis of this compound is outlined below.

The following is a representative experimental protocol for the synthesis of 1-(aryl)-5-oxopyrrolidine-3-carboxylic acids, adapted for the specific synthesis of the title compound.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylaniline (1.0 eq), itaconic acid (1.1-1.5 eq), and a suitable solvent such as water or glacial acetic acid.[3][4]

-

Heating : Heat the reaction mixture to reflux (typically 100-150 °C) and maintain for several hours (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Work-up : After cooling to room temperature, the crude product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a key component in a variety of biologically active molecules.[3] Derivatives of this core structure have been investigated for a range of therapeutic applications.

| Activity | Description | Related Compounds | Source |

| Analgesic & Antihypoxic | Compounds with aromatic or heterocyclic radicals at the 1-position have shown analgesic and antihypoxic effects. | 1-Aryl-5-oxopyrrolidine-3-carboxylic acids | [3] |

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma. | 1-(2,4-difluorophenyl) and 1-(4-acetamidophenyl) derivatives | [4][5] |

| Antimicrobial | Hydrazone derivatives, in particular, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. | 1-(2-hydroxy-5-methylphenyl) derivatives | [6][7][8] |

| Anti-inflammatory | Certain derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory activity. | 5-oxopyrrolidine-3-carboxylic acid derivatives | [9] |

The biological activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications at the carboxylic acid moiety.

Conclusion

This compound is a compound of interest primarily as a building block for the synthesis of more complex molecules with potential therapeutic applications. The broader class of 1-aryl-5-oxopyrrolidine-3-carboxylic acids has been shown to be a versatile scaffold for the development of novel agents with anticancer, antimicrobial, and analgesic properties. Further research into the biological activities of the title compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. 63674-65-7|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylicacid , 98% , 63674-65-7 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Prediction of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of extensive experimental data, this document outlines a robust computational methodology encompassing target identification and validation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical protocols for key computational experiments are presented to guide researchers in the virtual screening and characterization of this and similar chemical entities. All quantitative data are summarized in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The pyrrolidinone scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[1][2][3][4] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potential as analgesic, antihypoxic, and antimicrobial agents.[5][6][7] The subject of this guide, this compound, is a novel compound within this class. In silico prediction methods offer a rapid and cost-effective approach to preliminarily assess its bioactivity profile, helping to prioritize and guide subsequent experimental validation.[8][9][10][11]

Computer-aided drug design (CADD) techniques are instrumental in modern drug discovery, enabling the prediction of molecular properties and interactions based on chemical structure.[12][13][14] This guide will detail a multi-step computational workflow to hypothesize the bioactivity of this compound.

Methodology: A Step-by-Step In Silico Workflow

The computational prediction of a compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.[15] This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.

Caption: A general workflow for the in silico prediction of bioactivity.

Compound Structure Preparation

A high-quality 3D structure of this compound is a prerequisite for all subsequent computational analyses.

Experimental Protocol:

-

2D Structure Drawing: Draw the 2D structure of the compound using chemical drawing software such as MarvinSketch or ChemDraw.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).

-

File Format: Save the optimized structure in a standard format such as .mol2 or .sdf for use in subsequent steps.

Target Identification and Validation

The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets. A combination of ligand-based and structure-based approaches can be employed.

Caption: Workflow for target identification and validation.

Experimental Protocol:

-

Ligand-Based Similarity Searching:

-

Utilize databases such as ChEMBL and PubChem to search for compounds with high structural similarity to this compound.

-

Retrieve the known biological targets of the identified similar compounds.

-

-

Inverse Molecular Docking:

-

Screen the 3D structure of the compound against a library of known protein binding sites using inverse docking software.

-

The output will be a ranked list of proteins based on the predicted binding affinity of the compound to their respective binding pockets.

-

-

Target Validation and Prioritization:

-

Consolidate the lists of potential targets from the different methods.

-

Prioritize targets that are implicated in relevant disease pathways (e.g., inflammation, cancer, neurological disorders) and are considered "druggable."

-

Perform a literature review to find experimental evidence supporting the interaction of similar pyrrolidinone derivatives with the prioritized targets.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding mode and affinity, which are crucial for understanding the compound's potential biological activity.

Experimental Protocol:

-

Protein Preparation:

-

Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound.

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically by creating a grid box around the active site residues.

-

Perform the docking simulation using software such as AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand within the defined binding site.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy scores and the clustering of poses. A more negative binding energy generally indicates a more favorable interaction.

-

Visualize the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| GABA-A Receptor | 6HUP | -7.9 | Tyr97, Phe200, Thr202 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.2 | Tyr59, Tyr119, Gln61 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A predictive QSAR model can be used to estimate the activity of a new compound.

Experimental Protocol:

-

Dataset Collection: Curate a dataset of pyrrolidinone derivatives with known experimental activity against a specific target (identified in the previous steps).

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor.

-

Model Building: Develop a QSAR model by correlating the calculated descriptors with the biological activity using statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines).

-

Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Table 2: Hypothetical QSAR Prediction

| Target | QSAR Model | Predicted pIC50 |

| COX-2 | MLR | 6.8 |

| GABA-A Receptor | Random Forest | 6.2 |

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Experimental Protocol:

-

Model Generation: Generate a pharmacophore model based on a set of active ligands for a prioritized target or from the ligand-protein complex obtained from molecular docking. The model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

Database Screening: Screen a database of compounds, including this compound, against the generated pharmacophore model to identify molecules that fit the required features.

-

Fit Score Analysis: Analyze the fit score of the compound to the pharmacophore model. A higher fit score indicates a better match and a higher likelihood of having the desired biological activity.

Caption: A hypothetical pharmacophore model.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential for clinical success.

Experimental Protocol:

-

Property Prediction: Use various in silico models and tools (e.g., SwissADME, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.

-

Toxicity Prediction: Employ computational models to predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 247.29 g/mol | < 500 |

| LogP | 2.1 | < 5 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| Blood-Brain Barrier Permeability | High | - |

| CYP2D6 Inhibition | Non-inhibitor | - |

| AMES Toxicity | Non-mutagenic | - |

Potential Signaling Pathways

Based on the hypothetical target predictions (e.g., COX-2), this compound may modulate inflammatory pathways. Inhibition of COX-2 would lead to a reduction in prostaglandin synthesis, which are key mediators of inflammation and pain.

Caption: Potential signaling pathway modulation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. The hypothetical results from molecular docking, QSAR, pharmacophore modeling, and ADMET prediction suggest that this compound may possess anti-inflammatory and CNS-related activities with a favorable drug-like profile.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. Future work should focus on the chemical synthesis of the compound followed by in vitro and in vivo assays to confirm the predicted biological activities and elucidate its mechanism of action. The computational framework presented here serves as a valuable starting point for the rational design and development of novel therapeutic agents based on the pyrrolidinone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 8. cs230.stanford.edu [cs230.stanford.edu]

- 9. SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction [arxiv.org]

- 10. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transforming Drug Discovery through Computational Methods [parabolicdrugs.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Navigating Physicochemical Properties: A Technical Guide to the Lipophilicity and Solubility of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Lipophilicity and solubility are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy. This technical guide focuses on 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest within the broader class of pyrrolidinone derivatives, which are recognized for their diverse biological activities. Due to the current absence of experimentally determined data for this specific compound in publicly accessible literature, this paper presents computationally predicted values for its key lipophilicity and solubility parameters. Furthermore, it provides a comprehensive overview of the standard, validated experimental protocols that are essential for the empirical determination of these properties. This guide is intended to serve as a valuable resource for researchers, offering both predictive insights and practical methodologies for the physicochemical characterization of this and structurally related compounds.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The subject of this guide, this compound, is a derivative that combines this heterocyclic core with a substituted aromatic ring, suggesting its potential for interaction with various biological targets. The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), dictates a molecule's ability to traverse cellular membranes and other lipophilic barriers within the body. Concurrently, aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution in the bloodstream. An optimal balance between these two properties is often a key objective in the lead optimization phase of drug development.

This document addresses the current information gap regarding the lipophilicity and solubility of this compound by providing predicted values from established cheminformatics models. It further equips researchers with detailed experimental protocols to facilitate the in-house determination of these crucial parameters.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's physicochemical characteristics. The following table summarizes the predicted lipophilicity and solubility parameters for this compound, calculated using recognized cheminformatics algorithms. It is imperative to note that these are in silico estimations and should be confirmed by experimental validation.

| Parameter | Predicted Value | Method/Tool |

| LogP (octanol-water partition coefficient) | 1.95 | Molinspiration |

| Topological Polar Surface Area (TPSA) | 69.11 Ų | Molinspiration |

| Aqueous Solubility (LogS) | -2.81 | ALOGPS |

| Solubility (mg/mL) | 0.38 | ALOGPS |

Disclaimer: These values are computationally predicted and have not been experimentally verified.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for the determination of lipophilicity and solubility. These protocols are widely accepted in the pharmaceutical industry and academia.

Determination of Lipophilicity

Lipophilicity is a critical factor in drug disposition and is typically quantified by the partition coefficient (LogP) for non-ionizable compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.

This traditional method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.

Protocol:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.

-

Compound Dissolution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and PBS.

-

Equilibration: Agitate the mixture for a sufficient period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The LogP (for the neutral species) or LogD (at the specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Reversed-phase HPLC (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity based on the retention time of the compound on a hydrophobic stationary phase.

Protocol:

-

Column and Mobile Phase: Utilize a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: Inject the solution of this compound onto the HPLC system.

-

Retention Time Determination: Record the retention time of the compound.

-

LogP Estimation: Interpolate the LogP of the test compound from the calibration curve using its retention time.

Determination of Aqueous Solubility

Aqueous solubility can be assessed through two primary methodologies: thermodynamic and kinetic solubility assays.

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at equilibrium.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: Filter or centrifuge the suspension to remove any undissolved solid material.

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

This high-throughput method measures the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Addition to Buffer: Add a small volume of the DMSO stock solution to the aqueous buffer.

-

Incubation: Incubate the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection/Quantification: The amount of dissolved compound can be determined by various methods:

-

Nephelometry: Measures the light scattering caused by precipitated particles.

-

Direct UV/LC-MS Analysis: After filtration or centrifugation to remove precipitate, the concentration in the clear solution is measured.

-

-

Solubility Estimation: The measured concentration provides an estimate of the kinetic solubility.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining lipophilicity and solubility.

Conclusion

The physicochemical properties of this compound, specifically its lipophilicity and aqueous solubility, are critical to its potential as a drug candidate. While experimental data is not yet available, this guide provides valuable predicted values to inform initial research directions. More importantly, it outlines the detailed, industry-standard experimental protocols necessary for the empirical determination of these parameters. By utilizing the methodologies described herein, researchers can obtain the robust and reliable data required to accurately characterize this compound and advance its development. The provided workflows offer a clear visual guide to these experimental processes, further aiding in their successful implementation in the laboratory.

"potential biological targets of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"

An In-depth Technical Guide on the Potential Biological Targets of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Disclaimer: Publicly available scientific literature and bioactivity databases currently lack specific data on the biological targets of this compound. This guide, therefore, provides an analysis based on the activities of structurally related 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives to infer potential areas of biological investigation and methodologies for target identification.

Executive Summary

The compound this compound belongs to the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. While this specific molecule is not well-characterized in the literature, numerous derivatives of this scaffold have been synthesized and evaluated for a range of biological activities. These studies suggest that the 5-oxopyrrolidine core is a promising scaffold for developing novel therapeutic agents. Research on analogous compounds has revealed potential anticancer, antimicrobial, and anti-inflammatory properties. This guide will summarize these findings, propose potential biological targets based on this evidence, and provide standardized experimental protocols for target identification and validation.

Overview of 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives & Potential Therapeutic Areas

Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have been investigated for several therapeutic applications. The biological activity is often modulated by the nature and position of substituents on the phenyl ring.

Table 1: Summary of Biological Activities of Structurally Related Compounds

| Compound Class | Observed Biological Activity | Potential Therapeutic Area | Reference |

| 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Anticancer activity against various cell lines (e.g., A549, MDA-MB-231, PPC1, A375) | Oncology | [1][2] |

| 1-(substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Antimicrobial activity against Gram-positive and Gram-negative bacteria | Infectious Diseases | [3][4][5] |

| 5-oxopyrrolidine-3-carboxylic acid derivatives | Anti-inflammatory activity (inhibition of MMP-2 and MMP-9) | Inflammatory Diseases | [6] |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antioxidant activity | Diseases associated with oxidative stress | [7] |

Postulated Biological Targets

Based on the activities observed in related compounds, several classes of proteins could be potential biological targets for this compound:

-

Oncological Targets: Given the anticancer effects of similar compounds, potential targets could include kinases, transcription factors, or enzymes involved in cancer cell proliferation, survival, and migration.

-

Microbial Targets: The antibacterial properties of related molecules suggest possible inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Inflammatory Targets: The anti-inflammatory activity observed for this class of compounds points towards potential modulation of enzymes like cyclooxygenases (COX-1/2), lipoxygenases (LOX), or matrix metalloproteinases (MMPs).[6]

Experimental Protocols for Target Identification

The following are generalized protocols that can be employed to identify the specific biological targets of this compound.

General Workflow for Target Identification

The process of identifying a drug's biological target typically follows a multi-step approach, starting with broad screening and narrowing down to specific protein interactions.

Caption: General workflow for novel drug target identification.

Protocol: Affinity Chromatography-Mass Spectrometry

This method is used to isolate binding partners of the compound from a complex biological sample.

-

Immobilization of the Compound:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the activated beads with the compound to achieve covalent immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Protein Binding:

-

Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to related compounds).

-

Incubate the cell lysate with the compound-conjugated beads to allow for protein binding.

-

As a control, incubate a separate aliquot of the lysate with unconjugated beads.

-

-

Elution and Analysis:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high concentration of the free compound or by changing buffer conditions (e.g., pH, salt concentration).

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest.

-

Excise the bands and identify the proteins using mass spectrometry (LC-MS/MS).

-

Potential Signaling Pathway Involvement

Given the observed anti-inflammatory and anticancer activities of related compounds, a plausible hypothesis is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, cell survival, and proliferation.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

While direct experimental data on the biological targets of this compound are not currently available, the existing research on analogous compounds provides a solid foundation for future investigation. The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold demonstrates significant potential for the development of new therapeutics, particularly in oncology and infectious diseases. The experimental strategies and potential pathways outlined in this guide offer a rational approach for researchers to elucidate the mechanism of action of this and related compounds. Further studies are warranted to explore the full therapeutic potential of this chemical class.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Structural Analogues of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogues of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antimicrobial activities.

Core Structure and Rationale for Analogue Development

The core structure, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, presents a versatile scaffold for chemical modification. The phenyl ring at the 1-position and the carboxylic acid group at the 3-position of the pyrrolidinone ring are key sites for introducing structural diversity to modulate the compound's physicochemical properties and biological activity. The 3,4-dimethylphenyl substitution serves as a specific lipophilic modification that can influence target binding and cellular uptake. The development of structural analogues aims to explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this chemical series.

Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues

The primary synthetic route to 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation of a substituted aniline with itaconic acid. This reaction is typically carried out by heating the reactants in a suitable solvent, such as water or acetic acid.

General Experimental Protocol: Synthesis of this compound

A representative procedure for the synthesis of the title compound is as follows:

Materials:

-

3,4-Dimethylaniline

-

Itaconic acid

-

Water

-

Hydrochloric acid (5%)

-

Sodium hydroxide (5%)

Procedure:

-

A mixture of 3,4-dimethylaniline (0.1 mol) and itaconic acid (0.15 mol) in water (50 mL) is refluxed for 12-24 hours.

-

After cooling, 5% hydrochloric acid (50 mL) is added to the reaction mixture, which is then stirred for 10 minutes.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration. The filtrate is then acidified with hydrochloric acid to a pH of 4-5 to precipitate the pure product.

-

The purified this compound is collected by filtration, washed with water, and dried.

Characterization:

The structure of the synthesized compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis. Based on analogues, characteristic signals would include:

-

¹H NMR: Resonances for the aromatic protons, the methyl groups on the phenyl ring, and the protons of the pyrrolidinone ring (CH₂, CH, and NCH₂).

-

¹³C NMR: Signals corresponding to the carbons of the aromatic ring, the methyl groups, the pyrrolidinone ring, and the carboxyl and carbonyl groups.

-

IR: Characteristic absorption bands for the C=O stretching of the carboxylic acid and the lactam ring, and N-H stretching if applicable.

Biological Activities of Structural Analogues

Structural analogues of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous studies have investigated the in vitro anticancer activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay.

Table 1: In Vitro Anticancer Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues

| Compound ID | 1-Aryl Substituent | Cancer Cell Line | Activity Metric | Result | Reference |

| A1 | 2-Hydroxyphenyl | A549 (Lung) | % Viability (100 µM) | 63.4% | [1] |

| A2 | 3,5-Dichloro-2-hydroxyphenyl | A549 (Lung) | % Viability (100 µM) | Not explicitly stated, but derivatives show high activity | [1] |

| A3 | 2,4-Difluorophenyl (Hydrazone derivative) | A375 (Melanoma) | EC₅₀ | Potent activity reported | [2] |

| A4 | 3,4,5-Trimethoxyphenyl (Oxadiazolethione derivative) | A549 (Lung) | % Viability (100 µM) | 28.0% | [3] |

| A5 | 4-Acetamidophenyl (Hydrazone derivative) | A549 (Lung) | % Viability (100 µM) | Potent activity reported for some derivatives | [4] |

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a common metric for this activity.

Table 2: In Vitro Antimicrobial Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues

| Compound ID | 1-Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |

| B1 | 2-Hydroxyphenyl (Hydrazone derivative with 5-nitrothien-2-yl) | S. aureus | < 7.8 | [4] |

| B2 | 2-Hydroxyphenyl (Benzimidazole derivative) | Vancomycin-intermediate S. aureus | Promising activity reported | [1] |

| B3 | 2-Hydroxy-5-methylphenyl (Hydrazone with 5-nitrothien-2-yl) | S. aureus | < 7.8 | [4] |

| B4 | 2-Hydroxy-5-methylphenyl (Hydrazone with benzylidene) | S. aureus | 3.9 | [4] |

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., a fixed concentration of 100 µM or a range for EC₅₀ determination) for a specified period (e.g., 24 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and EC₅₀ values are determined from dose-response curves.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

-

Inoculation: The standardized inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways for many 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogues are not yet fully elucidated, the observed biological activities suggest potential mechanisms of action.

Putative Anticancer Mechanism

The cytotoxic effects of these compounds in cancer cells may involve the induction of apoptosis and disruption of the actin cytoskeleton.[5] Some pyrrolidinone derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the ERK phosphorylation pathway.

Caption: Putative anticancer signaling pathways affected by the analogues.

Postulated Antimicrobial Mechanism

The antimicrobial activity of pyrrolidinone derivatives may stem from their ability to disrupt the bacterial cell membrane or interfere with essential cellular processes. The metal-chelating properties of some analogues could also contribute to their antibacterial effects by sequestering essential metal ions required for bacterial growth.

Caption: Postulated workflow of the antimicrobial action of the analogues.

Conclusion and Future Directions

The structural analogues of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatile synthetic route allows for the generation of a diverse library of analogues, enabling detailed structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a wider range of analogues to identify lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways, which will be crucial for the rational design and optimization of these compounds for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]

Preliminary In Vitro Screening of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The document details experimental protocols for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities. All quantitative data presented herein are hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation. Methodologies for key assays, including cytotoxicity, antimicrobial susceptibility, and anti-inflammatory assessments, are described in detail. Furthermore, this guide incorporates visual representations of experimental workflows and conceptual frameworks through Graphviz diagrams to enhance understanding of the screening cascade.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[1] The substitution at the 1-position of the pyrrolidinone ring has been shown to significantly influence the pharmacological profile of these compounds.[1] This guide focuses on the initial in vitro evaluation of a novel derivative, this compound, to ascertain its potential as a therapeutic agent.

The preliminary screening detailed below aims to provide a baseline understanding of the compound's biological effects, focusing on three key areas of high therapeutic need: oncology, infectious diseases, and inflammatory disorders.

Synthesis of this compound

The title compound can be synthesized via the cyclization of itaconic acid with 3,4-dimethylaniline.[1]

Reaction Scheme:

-

Itaconic acid is reacted with 3,4-dimethylaniline in a suitable solvent, such as water or acetic acid, under reflux conditions.

-

The reaction mixture is heated for a specified duration to facilitate the Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by intramolecular cyclization to form the 5-oxopyrrolidine ring.

-

Upon cooling, the product precipitates and can be collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Screening

The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines.[2][3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in recommended media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for 48 hours. A vehicle control (DMSO) is also included.[2]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[2]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2][3]

Hypothetical Cytotoxicity Data

Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 45.2 |

| MCF-7 | Breast Adenocarcinoma | 68.7 |

| HCT116 | Colorectal Carcinoma | 32.5 |

| Cisplatin | (Positive Control) | 8.9 |

Anticancer Screening Workflow

References

A Comprehensive Technical Guide to the Chemical Stability of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability of the novel compound 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The stability of a drug substance is a critical factor in the development of safe, effective, and high-quality pharmaceutical products. Understanding its degradation pathways and kinetics under various stress conditions is essential for formulation development, establishing appropriate storage conditions, and defining shelf-life.

Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule.[1][2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] The International Conference on Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][4]

This whitepaper details the experimental protocols for a comprehensive forced degradation study of this compound and presents the resulting stability data.

Experimental Workflow for Stability Studies

The following diagram outlines the systematic approach to conducting chemical stability studies, from stress sample generation to data analysis.

Caption: Workflow for forced degradation studies.

Summary of Forced Degradation Studies

The stability of this compound was evaluated under various stress conditions as per ICH guidelines. The compound demonstrated notable degradation under hydrolytic and oxidative conditions. The following tables summarize the quantitative data obtained from these studies.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Assay of Active Substance | % Degradation | No. of Degradants |

| 0.1 M HCl | 24 hours | 80°C | 85.2 | 14.8 | 2 |

| 0.1 M NaOH | 8 hours | 60°C | 78.9 | 21.1 | 3 |

| 3% H₂O₂ | 24 hours | 25°C | 90.5 | 9.5 | 1 |

| Thermal (Solid) | 48 hours | 105°C | 98.7 | 1.3 | 1 |

| Photolytic (Solid) | 1.2 million lux hours | 25°C | 99.1 | 0.9 | 0 |

Table 2: Major Degradation Products Formed Under Stress Conditions

| Degradant ID | Stress Condition | Retention Time (min) | Proposed Structure |

| DP-1 | Acidic Hydrolysis | 8.7 | 4-Amino-3-(3,4-dimethylphenyl)heptanedioic acid |

| DP-2 | Basic Hydrolysis | 10.2 | N-(3,4-dimethylphenyl)succinimide |

| DP-3 | Oxidative | 12.5 | This compound N-oxide |

Proposed Degradation Pathway

Based on the characterization of the degradation products, a primary degradation pathway under hydrolytic conditions is proposed. The lactam ring of the pyrrolidinone core is susceptible to both acid and base-catalyzed hydrolysis.

Caption: Proposed degradation pathways for the compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in this stability study.

Forced Hydrolysis

-

Acidic Hydrolysis : A solution of this compound (1 mg/mL) was prepared in 0.1 M hydrochloric acid. The solution was refluxed at 80°C for 24 hours.[2] Samples were withdrawn at predetermined time points, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for HPLC analysis.

-

Basic Hydrolysis : A solution of the drug substance (1 mg/mL) was prepared in 0.1 M sodium hydroxide. The solution was maintained at 60°C for 8 hours. Samples were taken at various intervals, neutralized with 0.1 M hydrochloric acid, and diluted for analysis.

-

Neutral Hydrolysis : The drug substance was dissolved in purified water (1 mg/mL) and refluxed at 80°C for 48 hours. Samples were collected and analyzed directly.

Oxidative Degradation

A solution of this compound (1 mg/mL) was prepared in a 3% hydrogen peroxide solution. The solution was stored at room temperature (25°C) for 24 hours, protected from light. Samples were withdrawn and analyzed at specified time intervals.

Thermal Degradation

A thin layer of the solid drug substance was placed in a petri dish and exposed to a temperature of 105°C in a hot air oven for 48 hours. Samples were taken at the end of the study, dissolved in a suitable solvent, and analyzed by HPLC.

Photostability Testing

The photostability of the solid drug substance was assessed according to ICH Q1B guidelines.[5] A sample of the compound was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was stored in the dark under the same temperature and humidity conditions. Both samples were analyzed by HPLC after the exposure period.

Analytical Methodology

All samples were analyzed using a validated stability-indicating HPLC method.

-

Chromatographic System : Agilent 1260 Infinity II LC System with a PDA detector.

-

Column : C18 column (4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient mixture of acetonitrile and 0.1% formic acid in water.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

Mass balance was calculated to ensure that the sum of the assay of the parent drug and the areas of all degradation products accounted for close to 100% of the initial concentration, demonstrating the specificity of the analytical method.

Conclusion